4-(3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile, also known as RU 58841, is a synthetic organic compound investigated for its antiandrogenic properties. [] While not approved for clinical use, it serves as a valuable tool in various scientific research areas, particularly in dermatology and endocrinology.
RU 58841 was developed in the late 20th century, primarily by researchers at the Roussel-Uclaf pharmaceutical company. Its chemical classification falls under the category of antiandrogens, which are substances that prevent androgens from exerting their biological effects. The compound's chemical structure is defined by its molecular formula and a molecular weight of approximately .
The synthesis of RU 58841 has evolved over time, with various methods being reported. The most notable synthetic routes include multi-step reactions that typically involve the following key steps:
The molecular structure of RU 58841 features several important functional groups:
RU 58841 undergoes various chemical reactions during its synthesis, including:
The mechanism by which RU 58841 exerts its antiandrogenic effects involves:
This selective action allows for localized treatment effects while minimizing systemic exposure.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to characterize RU 58841's physical and chemical properties .
RU 58841 has several notable applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2